{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate
Description
{5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate is a pyrazole-based compound featuring a 4-bromophenylsulfanyl substituent at the 5-position of the pyrazole ring and a 4-cyanobenzoate ester group at the 4-position (Figure 1). The pyrazole core is substituted with a methyl group at N1 and a phenyl ring at C3. Pyrazole derivatives are renowned for their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties, often modulated by substituent variations .
The 4-bromophenylsulfanyl group introduces steric bulk and electron-withdrawing characteristics, while the 4-cyanobenzoate ester contributes additional polarity and electronic effects. These structural features likely influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-cyanobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O2S/c1-29-24(32-21-13-11-20(26)12-14-21)22(23(28-29)18-5-3-2-4-6-18)16-31-25(30)19-9-7-17(15-27)8-10-19/h2-14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGWKZQPALACPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)SC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazolines, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets to induce a range of effects, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biochemical Pathways
For instance, some pyrazoline derivatives have shown potent antileishmanial and antimalarial activities.
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it might induce a range of effects at the molecular and cellular level, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate have been tested against various bacterial strains. A study demonstrated that pyrazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Activity
The compound's structure allows it to interact with biological targets involved in inflammatory pathways. For example, pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests that this compound could be explored further for its anti-inflammatory properties .
Agricultural Chemistry
Pesticidal Activity
Compounds similar to this compound have shown promise as agrochemicals. Studies indicate that such pyrazole derivatives can act as effective pesticides against a range of agricultural pests, including aphids and beetles. Their efficacy is attributed to their ability to disrupt metabolic processes in target organisms .
Material Science
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymers, enhancing their properties. Research has explored the synthesis of polymer composites using pyrazole derivatives, which exhibit improved thermal stability and mechanical strength. These materials can be utilized in various applications, from coatings to structural components in engineering .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal examined the antimicrobial activity of several pyrazole derivatives, including those structurally related to this compound. Results indicated significant inhibition of bacterial growth, particularly against E. coli, suggesting potential for further development into antimicrobial agents . -
Pesticidal Activity Research
In another study focused on agricultural applications, researchers evaluated the effectiveness of pyrazole-based pesticides against common pests in crops. The findings revealed that these compounds could effectively reduce pest populations while being less harmful to beneficial insects, highlighting their potential for sustainable agriculture practices .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate can be contextualized by comparing it to related pyrazole derivatives. Key variations include substituent groups (e.g., halogens, esters, oximes) and their impact on molecular properties.
Table 1: Structural and Molecular Comparison of Selected Pyrazole Derivatives
Key Observations:
Halogen Effects: Bromine (Br) in the target compound increases molar mass and lipophilicity compared to chlorine (Cl) analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
Ester vs. Oxime Functional Groups: The 4-cyanobenzoate ester in the target compound provides strong electron-withdrawing effects, which may stabilize the ester against hydrolysis compared to chlorobenzoate () . Oxime derivatives () exhibit higher polarity and hydrogen-bonding capacity, favoring interactions with biological targets but possibly reducing bioavailability .
Sulfanyl vs.
Cyanobenzoate vs. Chlorobenzoate: The 4-cyano group in the target compound introduces a strong electron-deficient aromatic system, which may influence π-π stacking in crystal structures or receptor binding .
Q & A
What are the optimal synthetic routes for {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate, and how can reaction yields be improved?
Basic Research Question
The synthesis of this pyrazole-based ester likely involves S-alkylation and esterification steps. A plausible route includes:
Core pyrazole formation : Reacting 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 4-bromothiophenol under basic conditions to introduce the sulfanyl group .
Esterification : Coupling the pyrazole intermediate with 4-cyanobenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .
Yield Optimization :
- Use high-purity starting materials and inert atmosphere (N₂/Ar) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Optimize molar ratios (e.g., 1.2 equivalents of 4-cyanobenzoyl chloride) and temperature (e.g., 0°C to room temperature for esterification) .
How can structural contradictions between spectroscopic (NMR/IR) and crystallographic data for this compound be resolved?
Advanced Research Question
Discrepancies may arise from:
- Dynamic effects in solution (e.g., rotational barriers in NMR) vs. static crystal packing in X-ray data .
- Tautomerism in the pyrazole ring or ester group .
Methodological Resolution : - Perform variable-temperature NMR to detect conformational changes.
- Compare DFT calculations (e.g., Gaussian) of optimized geometries with experimental X-ray bond lengths and angles .
- Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data .
What are the recommended protocols for X-ray crystallographic refinement of this compound using SHELXL?
Advanced Research Question
SHELXL is robust for small-molecule refinement:
Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
Structure Solution : Employ direct methods (SHELXT) followed by full-matrix least-squares refinement (SHELXL) .
Handling Disorder : Apply PART and SUMP instructions for disordered bromophenyl or cyanophenyl groups .
Validation : Check R-factor convergence (target: R₁ < 0.05) and validate using PLATON /CHECKCIF .
How can in silico modeling predict the biological activity of this compound against antimicrobial targets?
Advanced Research Question
Steps for Predictive Modeling :
Target Identification : Align with known pyrazole targets (e.g., bacterial enoyl-ACP reductase) .
Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites.
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability .
ADMET Prediction : Employ SwissADME to evaluate bioavailability and toxicity .
Validation : Compare with experimental MIC values from broth dilution assays .
What strategies mitigate challenges in characterizing the sulfanyl-pyrazole moiety via mass spectrometry?
Basic Research Question
The sulfanyl group may cause fragmentation or poor ionization:
- Soft Ionization : Use ESI-MS (positive mode) with 0.1% formic acid to enhance protonation .
- High-Resolution MS : Confirm molecular ion ([M+H]⁺) with HRMS (e.g., Q-TOF, accuracy < 5 ppm).
- Derivatization : Methylate the sulfanyl group with iodomethane to stabilize the fragment pattern .
How do steric and electronic effects of the 4-cyanobenzenecarboxylate group influence reactivity in nucleophilic substitutions?
Advanced Research Question
The electron-withdrawing cyano group:
- Activates the ester toward nucleophilic attack (e.g., hydrolysis, aminolysis).
- Steric hindrance from the phenyl group may slow reactions.
Experimental Analysis : - Compare reaction rates with analogues (e.g., 4-methylbenzoate) using Hammett plots .
- Monitor kinetics via UV-Vis or NMR under controlled pH .
What are the best practices for resolving synthetic byproducts, such as regioisomers, during pyrazole functionalization?
Basic Research Question
Byproducts arise from competing alkylation sites on the pyrazole ring:
- Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
- Crystallization : Recrystallize from ethanol/dichloromethane to isolate the major isomer .
- Monitoring : Track regioselectivity via LC-MS during reaction optimization .
How can structure-activity relationships (SARs) guide the modification of this compound for enhanced bioactivity?
Advanced Research Question
SAR Strategies :
Substituent Variation : Replace 4-bromophenyl with 4-fluorophenyl to modulate lipophilicity .
Ester Bioisosteres : Substitute the benzoate with amides or carbamates to improve metabolic stability .
Pyrazole Core Modifications : Introduce methyl groups at C3/C5 to assess steric effects on target binding .
Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2, MIC against S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
